Cas no 136577-05-4 (Ac-D-Ala-D-Lactic Acid)

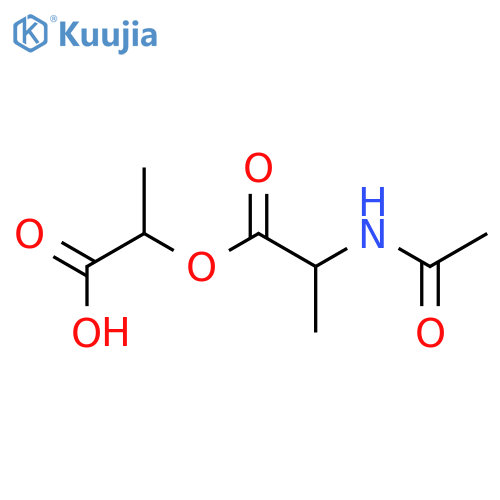

Ac-D-Ala-D-Lactic Acid structure

商品名:Ac-D-Ala-D-Lactic Acid

Ac-D-Ala-D-Lactic Acid 化学的及び物理的性質

名前と識別子

-

- D-Alanine, N-acetyl-,(1R)-1-carboxyethyl ester

- AC-D-ALANINE-D-LACTIC ACID

- AC-D-ALA-D-LACTIC ACID

- (2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic Acid

- (R)-2-((R)-2-acetamidopropanoyloxy)propanoic acid

- D-Alanine,N-acetyl-,(1R)-1-carboxyethyl ester

- Ac-D-Ala-D-Lac-OH

- 136577-05-4

- Ac-D-Ala-D-Lactic Acid

-

- インチ: InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1

- InChIKey: FIQRMBHOTDMNOQ-RFZPGFLSSA-N

- ほほえんだ: C[C@@H](NC(C)=O)C(O[C@@H](C(O)=O)C)=O

計算された属性

- せいみつぶんしりょう: 203.07937252g/mol

- どういたいしつりょう: 203.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 92.7Ų

じっけんとくせい

- PSA: 92.70000

- LogP: -0.08180

Ac-D-Ala-D-Lactic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A786570-1mg |

Ac-D-Ala-D-Lactic Acid |

136577-05-4 | 1mg |

$ 65.00 | 2022-06-07 | ||

| TRC | A786570-5mg |

Ac-D-Ala-D-Lactic Acid |

136577-05-4 | 5mg |

$ 115.00 | 2022-06-07 |

Ac-D-Ala-D-Lactic Acid 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

136577-05-4 (Ac-D-Ala-D-Lactic Acid) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量